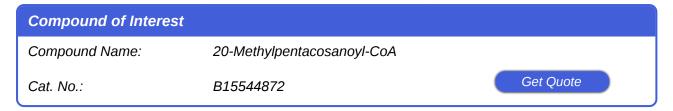


Application Notes & Protocols for High-Resolution Mass Spectrometry of 20-Methylpentacosanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The analysis of such molecules is crucial for understanding cellular metabolism, lipidomics, and the pathology of various metabolic diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the accurate identification and quantification of these complex lipids in biological matrices. These application notes provide a comprehensive guide to the analysis of **20-Methylpentacosanoyl-CoA**, including sample preparation, LC-HRMS/MS methodology, and data analysis.

Physicochemical Properties of 20-Methylpentacosanoyl-CoA

A clear understanding of the analyte's properties is fundamental for method development.



Property	Value	Source
Molecular Formula	C47H86N7O17P3S	[1]
Molecular Weight	1146.21 g/mol	[1]
Monoisotopic Mass	1145.49 g/mol	Calculated
Predicted [M+H]+	1146.50 m/z	Calculated
Predicted [M+2H]2+	573.75 m/z	Calculated

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is designed to extract and enrich long-chain acyl-CoAs from biological samples such as tissue homogenates or cell lysates, a common procedure before LC-MS/MS analysis.

[2]

Materials:

- SPE Cartridges (e.g., C18, 50-100 mg)
- Methanol
- Acetonitrile
- Ammonium Hydroxide (NH4OH)
- Formic Acid
- Internal Standard (e.g., Heptadecanoyl-CoA)
- Sample (tissue homogenate or cell lysate)

Procedure:



- Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
- Sample Loading: Acidify the sample with formic acid to a final concentration of 0.1%. Add the internal standard. Load the acidified sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities, followed by
 2 mL of 20% methanol in water to remove moderately polar interferences.
- Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.5% ammonium hydroxide.
- Drying: Dry the eluate under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS analysis.[3]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method outlines the parameters for the separation and detection of **20-Methylpentacosanoyl-CoA**. Due to its very long, branched alkyl chain, a C8 or C18 reversed-phase column is appropriate.[4][5]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:



Parameter	Recommended Setting	
Column	C8 or C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)	
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with NH4OH)[3]	
Mobile Phase B	Acetonitrile[3]	
Gradient	0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	5-10 μL	

HRMS Parameters:

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Full Scan (MS1) Range	m/z 500-1500
Resolution (MS1)	> 60,000
MS/MS Fragmentation	Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision Energy	Optimized for the precursor ion (typically 30-50 eV)
Data Acquisition	Data-Dependent Acquisition (DDA) or Targeted SIM



Data Presentation Expected Mass Spectra and Fragmentation

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[2][4][6] High-resolution MS/MS analysis of the [M+H]+ precursor ion of **20-Methylpentacosanoyl-CoA** (m/z 1146.50) is expected to yield a prominent product ion at m/z 639.2.

Table of Expected Precursor and Product Ions:

Analyte	Precursor Ion [M+H]+ (m/z)	Characteristic Neutral Loss (Da)	Key Product Ion (m/z)
20-			
Methylpentacosanoyl- CoA	1146.50	507.3	639.2

Illustrative Quantitative Performance

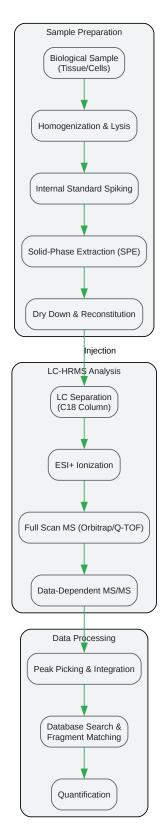
The following table summarizes the expected performance characteristics of the described LC-HRMS method for the analysis of very-long-chain acyl-CoAs, based on published data for similar compounds.[4]

Parameter	Expected Value
Limit of Detection (LOD)	1-10 nM
Limit of Quantification (LOQ)	5-25 nM
Linear Dynamic Range	3-4 orders of magnitude
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%

Visualizations



Experimental Workflow



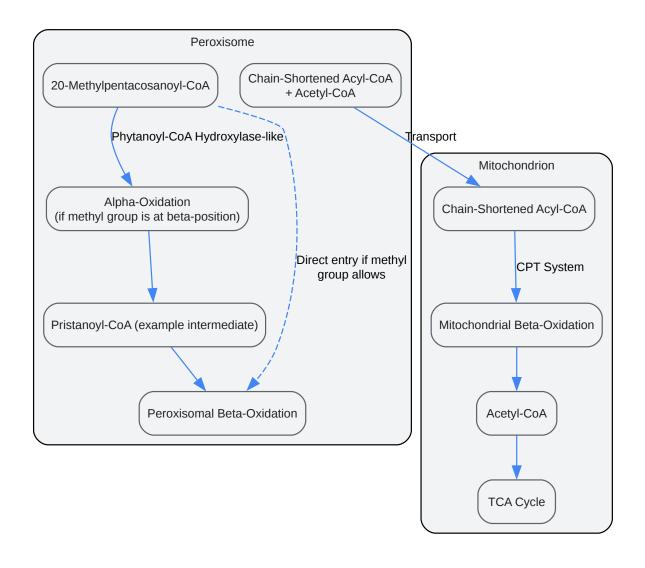
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Caption: Workflow for the analysis of 20-Methylpentacosanoyl-CoA.

Hypothetical Metabolic Pathway: Peroxisomal Oxidation of 20-Methylpentacosanoyl-CoA

Methyl-branched fatty acids often undergo initial oxidation steps in the peroxisome. The presence of a methyl group can hinder standard beta-oxidation, sometimes necessitating an initial alpha-oxidation step. Very-long-chain fatty acids are also initially metabolized in peroxisomes.



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Caption: Hypothetical metabolism of **20-Methylpentacosanoyl-CoA**.

Conclusion

The protocols and data presented here provide a robust framework for the high-resolution mass spectrometry-based analysis of **20-Methylpentacosanoyl-CoA**. The combination of solid-phase extraction for sample cleanup, reversed-phase liquid chromatography for separation, and high-resolution mass spectrometry for detection and identification allows for sensitive and accurate quantification of this very-long-chain branched fatty acyl-CoA in complex biological samples. The provided methodologies can be adapted and optimized for specific research applications in metabolomics and lipidomics.

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